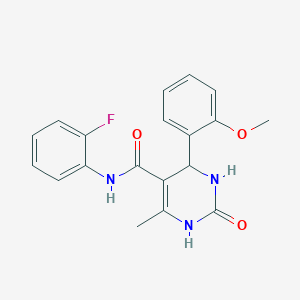
N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H18FN3O3 and its molecular weight is 355.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer applications. This article provides a comprehensive overview of its synthesis, biological evaluations, and structure-activity relationships (SAR).
The compound has the following chemical properties:
- Molecular Formula : C20H20FN3O4
- Molecular Weight : 385.395 g/mol
- IUPAC Name : 4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from simpler pyrimidine derivatives. The synthetic route often includes:
- Formation of the tetrahydropyrimidine ring.
- Introduction of the fluorophenyl and methoxyphenyl groups through electrophilic substitution.
- Final carboxamide formation through acylation reactions.
Antiviral Activity
Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant inhibitory activity against HIV integrase (IN). In vitro studies showed that certain derivatives could inhibit the strand transfer reaction catalyzed by HIV-1 integrase with an IC50 value as low as 0.65 µM for one of the most active compounds tested . However, these compounds did not demonstrate effective inhibition of HIV replication in cell culture assays below their cytotoxic concentrations.
Anticancer Activity
The compound's potential as an anticancer agent has been evaluated through various assays. In one study, tetrahydropyrimidine derivatives were tested against multiple cancer cell lines including HepG2 (liver cancer) and HeLa (cervical cancer) cells. Compounds showed varying levels of cytotoxicity with IC50 values ranging from 5.351 to 18.69 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- The presence of the fluorine atom in the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- The methoxy group is believed to contribute to increased solubility and bioavailability.
A summary table illustrating the SAR findings for related compounds is provided below:
| Compound | IC50 (µM) | Biological Activity | Notes |
|---|---|---|---|
| 13e | 0.65 | HIV Integrase Inhibition | Most active derivative |
| 5c | 6.539 | Alpha-Amylase Inhibition | Anti-diabetic potential |
| 5e | 5.351 | Cytotoxicity (HepG2) | Moderate activity |
| 13b | Not reported | Antiviral (cell culture) | High cytotoxicity |
Case Studies
- HIV Integrase Inhibition : A study conducted on various tetrahydropyrimidine derivatives found that while some compounds effectively inhibited integrase activity in vitro, they failed to show significant antiviral effects in cellular models due to high cytotoxicity levels .
- Cytotoxicity Assessment : Compounds were subjected to MTT assays against HepG2 and HeLa cell lines, revealing a spectrum of cytotoxic effects that correlate with their structural modifications .
属性
IUPAC Name |
N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-11-16(18(24)22-14-9-5-4-8-13(14)20)17(23-19(25)21-11)12-7-3-6-10-15(12)26-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTMYFSFZIXGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













